Pubchem_13572725
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of C12–C13 alcohol glycidyl ether involves the reaction of a fatty alcohol mixture rich in C12-C13 alcohols with epichlorohydrin in the presence of a Lewis acid catalyst . The reaction is controlled to manage the exotherm, resulting in the formation of halohydrins. This is followed by a caustic dehydrochlorination step to form the glycidyl ether . The waste products of this reaction include water, sodium chloride, and excess caustic soda .
Industrial Production Methods: In industrial settings, the production of C12–C13 alcohol glycidyl ether follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, such as measuring the epoxy value by determining the epoxy equivalent weight .
Chemical Reactions Analysis
Types of Reactions: C12–C13 alcohol glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the glycidyl ether to primary alcohols.
Substitution: The glycidyl ether group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various glycidyl ether derivatives depending on the nucleophile used.
Scientific Research Applications
C12–C13 alcohol glycidyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a reactive diluent in epoxy resin formulations to improve workability and reduce viscosity.
Biology: The compound is used in the synthesis of biologically active molecules and as a surfactant in various biological assays.
Medicine: It is involved in the development of drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in coatings, sealants, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of C12–C13 alcohol glycidyl ether involves its ability to react with various nucleophiles due to the presence of the glycidyl ether group. This reactivity allows it to form stable bonds with other molecules, making it useful in the synthesis of complex compounds and in industrial applications where it acts as a modifier to improve the properties of materials .
Comparison with Similar Compounds
- C10–C11 alcohol glycidyl ether
- C14–C15 alcohol glycidyl ether
- C16–C18 alcohol glycidyl ether
Comparison: C12–C13 alcohol glycidyl ether is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in reducing the viscosity of epoxy resins compared to its shorter or longer chain counterparts .
Properties
CAS No. |
105260-39-7 |
---|---|
Molecular Formula |
C9H21BrGeHg |
Molecular Weight |
482.39 g/mol |
InChI |
InChI=1S/C9H21Ge.BrH.Hg/c1-7(2)10(8(3)4)9(5)6;;/h7-9H,1-6H3;1H;/q;;+1/p-1 |
InChI Key |
AAAPUMBIJFYHIH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[Ge](C(C)C)C(C)C.Br[Hg] |
Origin of Product |
United States |
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